molecular formula C23H18F2N4O2S2 B2888095 N-(2,4-difluorophenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 955240-42-3

N-(2,4-difluorophenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No. B2888095
M. Wt: 484.54
InChI Key: KRYGNPGUXIJHPF-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include information about its appearance and odor.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and selectivity.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Pharmaceutical Development Applications

Compounds similar to the one you mentioned have been studied for their various biological activities. For example, certain pyridazinone derivatives have been synthesized and evaluated for their antinociceptive activity, indicating their potential as pain-relief agents. These compounds exhibited more potent effects than aspirin in animal models, suggesting their relevance in developing new analgesics Doğruer, D., Şahin, M. F., Ünlü, S., & Ito, S. (2000).

Anticancer Agent Development

The synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents highlight the potential of similar compounds in cancer treatment. These derivatives showed selective cytotoxicity against human lung adenocarcinoma cells, with one compound demonstrating high selectivity and potential as an anticancer agent Evren, A., Yurttaş, L., Eksellı, B., & Akalın-Çiftçi, G. (2019).

Antimicrobial and Anti-Inflammatory Applications

Novel thiazole derivatives synthesized and tested for their antimicrobial activities showed significant action against various bacterial and fungal strains. Among these compounds, certain derivatives exhibited the highest anti-bacterial and anti-fungal activities, underscoring their potential as leads in antimicrobial drug development Saravanan, G., Alagarsamy, V., Pavitra, T. G. V., Kumar, G., Savithri, Y., Naresh, L., & Avinash, P. (2010).

Insecticidal Research

Research on pyridine derivatives has also revealed their potential as insecticides. For instance, specific derivatives demonstrated moderate to strong aphidicidal activities, with one compound showing approximately fourfold the insecticidal activity of acetamiprid, a commercial insecticide. This suggests the utility of similar compounds in developing new, more effective insecticides Bakhite, E. A., Abd-Ella, A. A., El-Sayed, M., & Abdel-Raheem, S. A. (2014).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards.


Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, applications, or modifications of the compound.


Please consult with a professional chemist or a relevant expert for a comprehensive analysis of this compound. They would have access to specialized databases and tools that can provide more detailed and accurate information. Please note that handling chemicals should always be done in a controlled environment following appropriate safety procedures.


properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F2N4O2S2/c1-13-22(33-23(26-13)14-3-6-16(31-2)7-4-14)19-9-10-21(29-28-19)32-12-20(30)27-18-8-5-15(24)11-17(18)25/h3-11H,12H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYGNPGUXIJHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NN=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

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